(R)-tert-butyl 4-(4-bromo-3-chlorobenzyl)-2-methylpiperazine-1-carboxylate
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Overview
Description
®-tert-butyl 4-(4-bromo-3-chlorobenzyl)-2-methylpiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group, a bromochlorobenzyl group, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 4-(4-bromo-3-chlorobenzyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Bromochlorobenzyl Group: The bromochlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with 4-bromo-3-chlorobenzyl chloride.
Addition of the tert-Butyl Group: The tert-butyl group is introduced through the reaction of the piperazine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the benzyl group.
Reduction: Reduction reactions can target the bromine or chlorine substituents on the benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine or chlorine sites.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include dehalogenated derivatives.
Substitution: Products may include substituted piperazine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Biological Studies: It can be used in studies to understand the interaction of piperazine derivatives with biological targets.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agrochemicals: It may have applications in the synthesis of agrochemical products.
Mechanism of Action
The mechanism of action of ®-tert-butyl 4-(4-bromo-3-chlorobenzyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromochlorobenzyl group may enhance binding affinity through halogen bonding, while the piperazine ring can interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-chlorobenzoic acid
- 4-Bromo-3-chlorobenzonitrile
- 4-Bromo-3-chlorobenzyl alcohol
Uniqueness
®-tert-butyl 4-(4-bromo-3-chlorobenzyl)-2-methylpiperazine-1-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl (2R)-4-[(4-bromo-3-chlorophenyl)methyl]-2-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrClN2O2/c1-12-10-20(11-13-5-6-14(18)15(19)9-13)7-8-21(12)16(22)23-17(2,3)4/h5-6,9,12H,7-8,10-11H2,1-4H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUCMWICYQHOID-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC(=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)CC2=CC(=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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